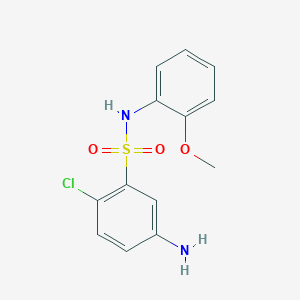![molecular formula C19H20ClN3O2 B2796484 1-(2-chlorobenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902924-28-1](/img/structure/B2796484.png)
1-(2-chlorobenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, commonly known as CP-690,550, is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathway of cytokine receptors. The inhibition of JAK3 by CP-690,550 has been shown to have therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methodology : This compound can be synthesized from 2-chloropyridine-3-carboxylic acid through a process involving esterification, nucleophilic aromatic substitution, amide formation, and ring closure. This method enables the synthesis with two identical or different groups attached to nitrogen (Jatczak et al., 2014).
- Biopharmaceutical Properties : The compound exhibits a significant variation in biopharmaceutical properties, including varied solubility in fasted state simulated intestinal fluid, Caco-2 permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values. This diversity in structural properties affects its biopharmaceutical applications (Jatczak et al., 2014).
Application in Chemical Synthesis
- Synthesis of Derivatives : The compound serves as a starting point for creating derivatives with potential applications in various fields. For example, the synthesis of 5-substituted derivatives demonstrates its adaptability for chemical modifications (Rauf et al., 2010).
- Nucleoside Analogues Synthesis : It is used in the synthesis of nucleoside analogues, which are significant in medicinal chemistry due to their potential therapeutic applications (El‐Barbary et al., 1995).
Structural and Spectral Analysis
- Structural Exploration : Research on its derivatives provides insight into their molecular structure through spectral techniques like NMR, UV-visible, and FT-IR spectroscopy. This structural information is crucial for understanding its chemical reactivity and potential applications (Ashraf et al., 2019).
Potential Medicinal Chemistry Applications
- Antithrombotic Applications : Derivatives of this compound have been synthesized with potential antithrombotic effects, suggesting its relevance in the development of cardiovascular drugs (Furrer et al., 1994).
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, indicating its potential use in developing new antimicrobial agents (Allehyani, 2022).
Crystallographic Studies
- Crystal Structures Analysis : Studies involving crystallographic analysis of its derivatives provide insights into their molecular and crystal structure, which is essential for understanding their chemical properties and potential applications in material science (Trilleras et al., 2009).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13(2)9-11-22-18(24)15-7-5-10-21-17(15)23(19(22)25)12-14-6-3-4-8-16(14)20/h3-8,10,13H,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQZREXJQHJOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzoyl-2-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2796401.png)
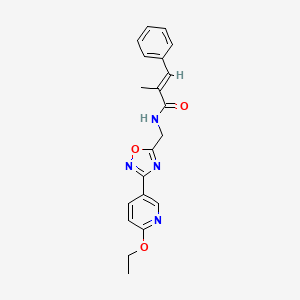

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2796406.png)
![3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2796407.png)
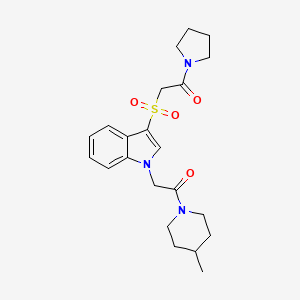
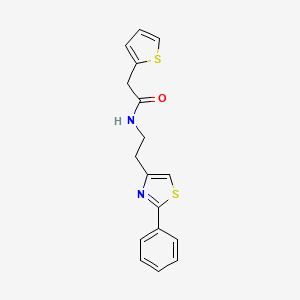
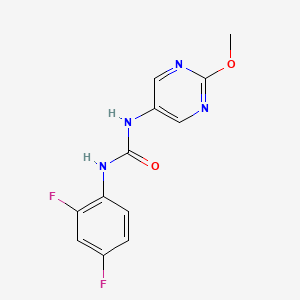
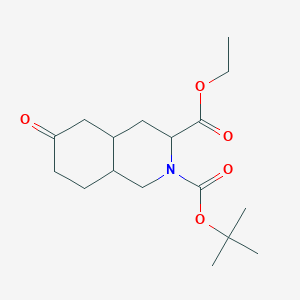

![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2796422.png)
